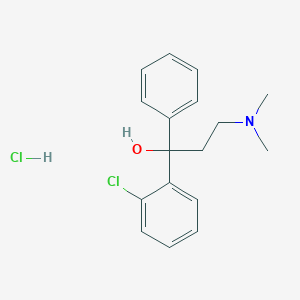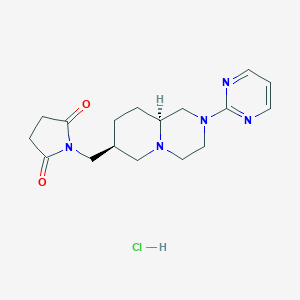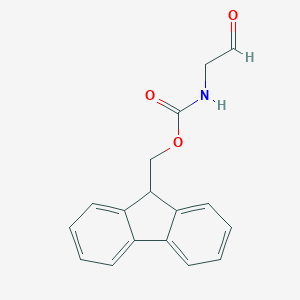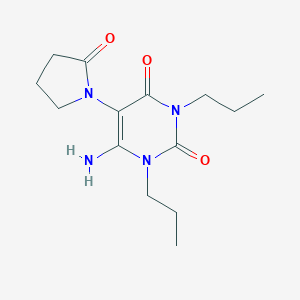
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinedione derivatives and has shown promising results in various studies.
Mechanism Of Action
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical And Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder the development of the compound as a drug.
Future Directions
There are several future directions for the research on 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-. One of the directions is to further investigate its potential therapeutic applications and develop it into a new drug. Additionally, studies can be conducted to elucidate the exact mechanism of action and identify potential targets for the compound. Furthermore, research can also be conducted to investigate the potential side effects and toxicity of the compound.
Synthesis Methods
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 1,3-dipropylamine and N-(pyrrolidin-2-yl) acetamide in the presence of a catalyst.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
155930-26-0 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Molecular Formula |
C14H22N4O3 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-amino-5-(2-oxopyrrolidin-1-yl)-1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-3-7-17-12(15)11(16-9-5-6-10(16)19)13(20)18(8-4-2)14(17)21/h3-9,15H2,1-2H3 |
InChI Key |
JJNZEERXZLNEDT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
synonyms |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




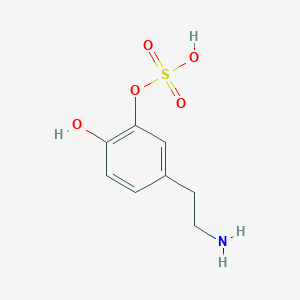


![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)

